![molecular formula C18H16N2O B15165348 [(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile CAS No. 180135-95-9](/img/structure/B15165348.png)
[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile is an organic compound with the molecular formula C18H17NO2 It is characterized by a naphthalene ring substituted with a butoxy group and a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile typically involves the condensation of 6-butoxynaphthalene-2-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 6-butoxynaphthalene-2-carbaldehyde and malononitrile.
Reaction Conditions: Reflux in ethanol with piperidine as a catalyst.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of [(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to specific receptors, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile can be compared with other similar compounds, such as:
[(6-Methoxynaphthalen-2-yl)methylidene]propanedinitrile: Similar structure but with a methoxy group instead of a butoxy group.
[(6-Ethoxynaphthalen-2-yl)methylidene]propanedinitrile: Similar structure but with an ethoxy group instead of a butoxy group.
[(6-Propoxynaphthalen-2-yl)methylidene]propanedinitrile: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and physical properties. The butoxy group may impart different solubility and electronic characteristics compared to other alkoxy-substituted analogs.
Propriétés
Numéro CAS |
180135-95-9 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
2-[(6-butoxynaphthalen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C18H16N2O/c1-2-3-8-21-18-7-6-16-10-14(4-5-17(16)11-18)9-15(12-19)13-20/h4-7,9-11H,2-3,8H2,1H3 |
Clé InChI |
IUXUPWHAFVROHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


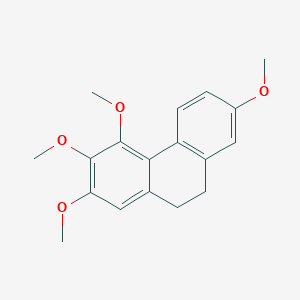
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)

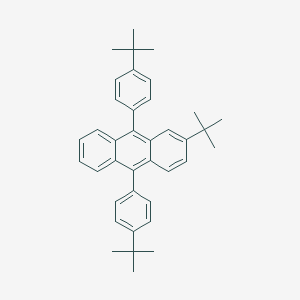
![2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]](/img/structure/B15165298.png)
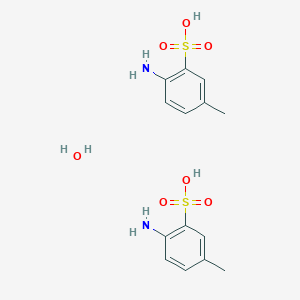
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate](/img/structure/B15165305.png)
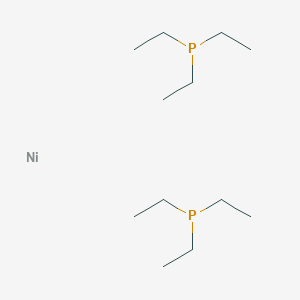
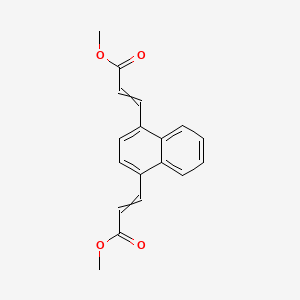
![N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide](/img/structure/B15165316.png)
![Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester](/img/structure/B15165321.png)
![2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol](/img/structure/B15165329.png)
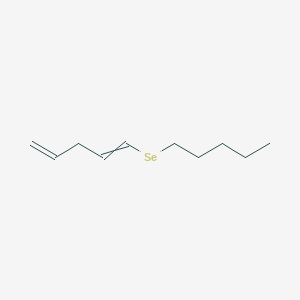
![[2-(2-Methoxyethoxy)ethoxy]methanol](/img/structure/B15165347.png)
